benzyl N-(2-bromoethyl)-N-methylcarbamate
Description
Benzyl N-(2-bromoethyl)-N-methylcarbamate is a carbamate derivative characterized by a benzyl ester group, a methyl-substituted amine, and a 2-bromoethyl chain. This compound is of interest in organic synthesis due to its reactive bromoethyl group, which serves as a versatile intermediate for nucleophilic substitutions or cross-coupling reactions. Its structure combines the stability of the carbamate moiety with the electrophilic reactivity of the bromine atom, making it valuable in constructing complex molecules, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
benzyl N-(2-bromoethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJMQZGJYVILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamoylation of 2-Bromoethylamine Derivatives
One common approach is the carbamoylation of 2-bromoethylamine or its salts with benzyl chloroformate or related carbamoylating agents under basic conditions. This method allows the formation of the benzyl carbamate moiety directly on the 2-bromoethylamine substrate.
- Reaction Conditions: The reaction is typically carried out in an aqueous or mixed solvent system (e.g., methanol, ethanol, or water) with a base such as sodium hydroxide to neutralize the generated acid and drive the reaction forward.
- Temperature: The reaction is often performed at low to moderate temperatures (0 to 30 °C) to control the rate and minimize side reactions.
- Workup: After completion, the product can be isolated by crystallization or extraction, followed by washing and drying.
This method is supported by analogous processes described for related carbamate esters, such as tert-butyl N-(2-bromoethyl)carbamate, where 2-bromoethylamine reacts with di-tert-butyl dicarbonate in the presence of sodium hydroxide in methanol/water mixtures, yielding crystalline products with high purity and yield.
Alkylation of Benzyl N-Methylcarbamate
An alternative route involves the alkylation of benzyl N-methylcarbamate with 1,2-dibromoethane or 2-bromoethyl halides under basic conditions:
- Step 1: Synthesis of benzyl N-methylcarbamate by reacting methylamine with benzyl chloroformate.
- Step 2: Alkylation of the nitrogen atom with 2-bromoethyl bromide or similar alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution.
- Temperature: Reaction temperatures range from room temperature to reflux depending on reactivity.
- Purification: The product is purified by column chromatography or recrystallization.
This method allows selective N-alkylation and is useful when the carbamate moiety is pre-formed.
Carbamate Formation via Cyanamide Derivatives
Though less direct, carbamate formation via cyanamide intermediates has been reported for related benzimidazole carbamates. This involves:
- Reaction of cyanamide with chloroformates under controlled pH and temperature to form carbamate intermediates.
- Subsequent alkylation and reduction steps to introduce the desired substituents.
While this method is more complex and tailored for benzimidazole carbamates, it demonstrates the versatility of carbamate synthesis chemistry.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, water, DMF | Choice affects solubility and reaction rate |
| Base | Sodium hydroxide, potassium carbonate | Neutralizes acid, promotes carbamoylation |
| Temperature | 0–30 °C (carbamoylation), RT to reflux (alkylation) | Controls reaction kinetics and selectivity |
| Reaction Time | 1–36 hours | Longer times may improve yield but risk side reactions |
| Purification | Crystallization, extraction, chromatography | Ensures product purity |
- The reaction of 2-bromoethylamine with benzyl chloroformate under basic aqueous conditions yields benzyl N-(2-bromoethyl)carbamate with yields typically above 70%, with product isolation facilitated by crystallization.
- Alkylation methods using benzyl N-methylcarbamate and 2-bromoethyl bromide provide moderate to good yields (50–80%) depending on reaction conditions and purification methods.
- The use of phase transfer catalysts and cyanide salts can improve alkylation efficiency in related carbamate syntheses, suggesting potential for optimization in benzyl N-(2-bromoethyl)-N-methylcarbamate preparation.
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct carbamoylation | 2-Bromoethylamine + benzyl chloroformate | NaOH, methanol/water, 0–30 °C | 70–85 | Simple, high purity, scalable | Requires careful pH control |
| N-Alkylation of benzyl N-methylcarbamate | Benzyl N-methylcarbamate + 2-bromoethyl bromide | K2CO3 or NaH, DMF, RT to reflux | 50–80 | Selective N-alkylation | Possible side reactions, longer time |
| Cyanamide intermediate route | Cyanamide + chloroformate + alkyl halide | pH control, heating, phase transfer catalyst | 50–75 | Versatile for complex carbamates | Multi-step, more complex |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H12BrNO2
- Molecular Weight : 260.11 g/mol
- CAS Number : 372199-34-3
The compound features a benzyl group attached to a carbamate moiety, with a bromoethyl substituent that enhances its reactivity in synthetic applications.
Organic Synthesis
Benzyl N-(2-bromoethyl)-N-methylcarbamate serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Nucleophilic Substitution | DMF, 50°C, with triethylamine | Various substituted carbamates |
| Hydrolysis | Aqueous acid/base conditions | Amine and benzyl alcohol |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Carbamic acid derivatives |
Biological Applications
Research has indicated the potential of this compound as a therapeutic agent due to its biological activities.
- Antitumor Activity : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, it has demonstrated efficacy against HeLa and MCF-7 cell lines.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential in treating resistant bacterial infections.
Pharmacological Research
This compound has been investigated for its role as a prodrug. It can be converted into active pharmaceutical ingredients within the body, making it a candidate for drug development aimed at various diseases, including neurodegenerative disorders.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM for MCF-7 cells.
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability:
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites.
- Bioavailability : Initial studies suggest moderate oral bioavailability with rapid absorption rates.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Metabolism | Cytochrome P450 pathways |
| Bioavailability | Moderate |
| Half-life | TBD |
Mechanism of Action
The mechanism of action of benzyl N-(2-bromoethyl)-N-methylcarbamate involves its interaction with biological molecules, such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : The bromoethyl group in the target compound enables alkylation reactions, similar to N-(2-bromoethyl)phthalimide derivatives used in pyrimidine synthesis (e.g., compounds 7a–d in ) . However, the carbamate group in the target compound offers greater stability under basic conditions compared to phthalimide-protected analogs.
- Steric and Electronic Effects : The N-methyl group reduces steric hindrance compared to bulkier substituents like the 4-methoxybenzyl group in compound 2j . This enhances reactivity in SN2 reactions.
Key Observations :
- The target compound’s synthesis (70–90% yield) is comparable to benzimidazolium bromide derivatives (90% yield) but requires stronger bases like NaH .
- Phthalimide-protected analogs exhibit lower yields (62–71%) due to competing side reactions in polar aprotic solvents .
Physicochemical Properties
Spectral Data Comparison
Biological Activity
Benzyl N-(2-bromoethyl)-N-methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula CHBrNO, features a carbamate functional group and a bromoethyl side chain. The presence of the bromine atom suggests potential reactivity that could be exploited in biological systems.
The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known for their capacity to form covalent bonds with nucleophilic sites on DNA, leading to various cellular responses including apoptosis and cell cycle arrest. This mechanism is particularly relevant in cancer therapy, where such agents are used to target rapidly dividing cells.
Biological Activity Overview
-
Anticancer Activity :
- This compound has been studied for its anticancer properties. Its alkylating nature allows it to interfere with DNA replication and transcription, which is crucial for cancer cell proliferation.
- In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. For instance, derivatives of benzyl carbamates have demonstrated IC values in the low micromolar range against these cell lines .
- Mechanistic Insights :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound analogs against MCF-7 and A-549 cell lines. The results indicated that these compounds exhibited significant growth inhibition with IC values ranging from 10 to 30 µM, demonstrating their potential as therapeutic agents in oncology .
Case Study 2: Structural Activity Relationship (SAR)
Research into the SAR of benzyl carbamates has revealed that modifications to the bromoethyl side chain can significantly impact biological activity. For example, variations in substituents on the benzyl ring were shown to enhance or diminish cytotoxicity, highlighting the importance of structural optimization in drug design .
Table 1: Biological Activity Summary
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 20 | DNA alkylation leading to apoptosis |
| This compound | A-549 | 15 | DNA alkylation leading to apoptosis |
| Doxorubicin | MCF-7 | 0.5 | Topoisomerase inhibition |
Q & A
Basic: What are the recommended synthetic routes for benzyl N-(2-bromoethyl)-N-methylcarbamate, and how can reaction conditions be optimized?
Answer:
A common approach involves nucleophilic substitution or carbamate coupling. For example, tert-butyl derivatives (e.g., tert-butyl (2-bromoethyl)carbamate) are synthesized via alkylation of carbamates with bromoalkyl halides under basic conditions (e.g., NaH in DMF at 60°C for 16 hours) . For this compound, a similar protocol could be adapted:
Alkylation step : React N-methylcarbamate with 1,2-dibromoethane in anhydrous THF or DMF using NaH as a base.
Protection : Introduce the benzyl group via benzyl chloroformate under controlled pH.
Optimization tips :
- Use inert atmosphere (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (e.g., 80:20 hexane/ethyl acetate) to isolate the product .
Basic: How should researchers characterize this compound, and what spectral data are critical?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M + Na]⁺ expected at 258.1118 g/mol ).
- Elemental Analysis : Verify C, H, N, and Br composition.
Advanced: How can researchers address contradictory data in reaction yields or purity during synthesis?
Answer:
Contradictions often arise from:
- Impurity in starting materials : Ensure bromoethyl precursors (e.g., 2-bromoethylbenzene) are freshly distilled (bp 220–221°C ).
- Side reactions : Competing elimination (e.g., formation of alkenes) can occur under basic conditions. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaH) or lower temperatures.
- Purification challenges : If column chromatography fails, recrystallize from ethanol/water mixtures. For persistent low yields, optimize stoichiometry (e.g., 1.2 equiv. of bromoethyl reagent ).
Advanced: What mechanistic insights govern the reactivity of the bromoethyl group in this compound?
Answer:
The bromoethyl group is electrophilic, enabling:
- Nucleophilic substitution (SN2) : Attack by amines, thiols, or alkoxides to form secondary linkages.
- Elimination : Risk of forming vinyl byproducts under strong bases. Computational studies (e.g., DFT) can model transition states to predict regioselectivity.
- Cross-coupling potential : The C-Br bond may participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), though this requires inert conditions and optimized ligands .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Bromoalkyl compounds are irritants. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Disposal : Neutralize with aqueous NaOH and dispose via hazardous waste protocols .
Advanced: How can researchers validate the stability of this compound under varying experimental conditions?
Answer:
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (literature bp ~361°C ).
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Carbamates are prone to hydrolysis in acidic/basic conditions.
- Light sensitivity : Conduct accelerated stability studies under UV/visible light to detect photodegradation products .
Basic: What are the solubility properties of this compound, and how do they influence reaction design?
Answer:
- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMF, THF) and chlorinated solvents (DCM, chloroform).
- Implications : Use THF/DMF for homogeneous reactions. For biphasic conditions, employ DCM/water mixtures. Precipitation in nonpolar solvents (hexane) aids purification .
Advanced: How can computational tools aid in retrosynthetic planning or predicting reactivity?
Answer:
- Retrosynthesis : Tools like Pistachio or Reaxys database can propose pathways using benzyl and bromoethyl precursors .
- Reactivity prediction : DFT calculations (e.g., Gaussian) model transition states for SN2 vs. elimination pathways.
- Spectra simulation : Software (e.g, ACD/Labs) predicts NMR shifts to validate experimental data .
Advanced: What strategies resolve low yields in carbamate coupling reactions?
Answer:
- Activating agents : Use coupling reagents like DCC or EDC·HCl to enhance carbamate formation.
- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate benzylation .
Basic: How is this compound utilized in synthesizing complex organic molecules?
Answer:
It serves as a versatile intermediate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
